molecular formula C18H18O3 B13795645 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- CAS No. 2812-09-1

4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl-

Cat. No.: B13795645
CAS No.: 2812-09-1
M. Wt: 282.3 g/mol
InChI Key: HZLLFRKBXPNHCV-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- is a flavanone derivative characterized by a saturated benzopyran-4-one core. Key structural features include:

  • Dihydro configuration at C2 and C3 (2,3-dihydro), forming a saturated heterocyclic ring.
  • Substituents:
    • Two methoxy (-OCH₃) groups at positions 5 and 7 on the A ring.
    • A methyl (-CH₃) group at position 8.
    • A phenyl group (-C₆H₅) at position 2 on the B ring.

Properties

CAS No.

2812-09-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

5-methoxy-7,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O3/c1-11-9-16(20-3)17-14(19)10-15(21-18(17)12(11)2)13-7-5-4-6-8-13/h4-9,15H,10H2,1-3H3

InChI Key

HZLLFRKBXPNHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)CC(OC2=C1C)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis via 2-Phenyl-4H-1,3,2-benzodioxaborin Intermediate

One of the most efficient synthetic routes to substituted chromanones like 4H-1-Benzopyran-4-one derivatives involves the formation of a 2-phenyl-4H-1,3,2-benzodioxaborin intermediate. This method was notably described by Bissada et al. (1994) for synthesizing precocene analogs and related benzopyran ring systems.

Procedure Summary:

  • Starting materials: A phenol (e.g., 3,5-dimethoxyphenol), an α,β-unsaturated aldehyde, and phenylboronic acid.
  • Reaction: These react under reflux in benzene with propanoic acid as a catalyst, using a Dean-Stark trap to remove water azeotropically.
  • Intermediate: The reaction yields a 2-phenyl-4H-1,3,2-benzodioxaborin.
  • Thermal decomposition: Upon heating, this intermediate decomposes to an orthoquinone-methide, which undergoes electrocyclization to form the chromene ring system.
  • Further transformations: Hydrogenation of the chromene double bond with 10% Pd/C under hydrogen atmosphere converts it into the 2,3-dihydro-4H-1-benzopyran system.
  • Oxidation: Ceric ammonium nitrate (CAN) oxidation in biphasic conditions converts the hydrogenated product into the chromanone (benzopyran-4-one) structure.

Key Data:

Step Conditions Yield (%) Notes
Formation of benzodioxaborin Reflux in benzene, 3 h, Dean-Stark ~66% Diastereomeric mixture obtained
Hydrogenation 10% Pd/C, H2, 40 psi, 40 min High Converts chromene to chroman ring
Oxidation (CAN) CAN, biphasic system ~52% Produces chromanone diastereomers

This method is notable for its one-pot approach to the benzopyran ring and the ability to introduce phenyl and methoxy substituents selectively.

Claisen-Schmidt Condensation Followed by Cyclization

Another classical approach to synthesize substituted flavonoids and chromanones involves the Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes, followed by cyclization.

  • Step 1: Condensation of 2-hydroxy-4,6-dimethoxyacetophenone with substituted benzaldehydes in the presence of base (e.g., KOH) in ethanol at low temperature (0 °C) to room temperature overnight.
  • Step 2: Neutralization and extraction yield chalcone intermediates.
  • Step 3: Allylation or other functional group modifications can be performed on the chalcone.
  • Step 4: Cyclization under reflux in N,N-dimethylaniline or other high-boiling solvents yields the flavanone or chromanone structure.

This method has been applied to synthesize 5,7-dimethoxy-2-phenylchromen-4-one derivatives with good yields (75-89%) and allows for further functionalization at various positions.

Extraction and Semi-Synthesis from Natural Sources

Some homoisoflavonoids and chromanones structurally related to 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- are isolated from natural sources such as Boesenbergia rotunda and Heliotropium marifolium. Extraction followed by chromatographic purification and semi-synthetic modifications (e.g., methylation, hydrogenation) can yield the target compound or its analogs.

While this method is less direct for pure synthetic preparation, it provides a valuable source of complex intermediates and natural analogs.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Reaction Conditions Yield (%) Advantages Limitations
Benzodioxaborin intermediate Phenol, α,β-unsaturated aldehyde, phenylboronic acid Reflux benzene, Dean-Stark, hydrogenation, CAN oxidation 50-70 One-pot, efficient ring formation Requires careful control of intermediates
Claisen-Schmidt condensation 2-Hydroxy-4,6-dimethoxyacetophenone, benzaldehyde Base (KOH), ethanol, reflux, cyclization 75-89 Simple, versatile for derivatives Multi-step, sometimes low selectivity
Natural extraction & semi-synthesis Plant extracts (Boesenbergia, Heliotropium) Solvent extraction, chromatography Variable Natural product source Low yield, complex mixtures

Detailed Research Findings and Notes

  • The benzodioxaborin route allows for stereochemical control and the introduction of phenyl groups at C2, critical for biological activity.
  • Hydrogenation of the chromene double bond is crucial to convert the system into the dihydro-4H-1-benzopyran scaffold.
  • Oxidation with ceric ammonium nitrate is effective for converting chromenes to chromanones, which are the core of the target compound.
  • Claisen-Schmidt condensation followed by cyclization is a classical and widely used approach for flavonoid synthesis but may require optimization for regioselectivity.
  • Extraction from natural sources provides complex mixtures that require advanced chromatographic techniques for isolation, but these compounds often serve as templates for synthetic analogs.
  • The presence of methoxy groups at positions 5 and 7 and a methyl group at position 8 influences the electronic and steric properties, impacting synthesis routes and yields.

Chemical Structure and Nomenclature

  • Full chemical name: 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl-
  • Molecular formula: Approximately C19H18O4 (based on substitution pattern)
  • Core structure: Chroman-4-one (benzopyranone) with methoxy groups at C5 and C7, a methyl group at C8, and a phenyl substituent at C2.
  • Related compounds: Precocenes, pinostrobin, tectochrysin, fisetin derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at two primary sites:

  • C4 carbonyl group : Oxidizing agents like KMnO₄ or H₂O₂ convert the carbonyl to a carboxylic acid under acidic conditions.

  • C2–C3 single bond : Controlled oxidation forms dihydroflavonols (e.g., 3-hydroxy derivatives) or flavonols via dehydrogenation.

Table 1: Oxidation Pathways

Oxidizing AgentReaction SiteProductConditions
KMnO₄/H⁺C4 carbonyl4-Carboxyflavanone derivativepH < 3, 60–80°C
H₂O₂/Fe³⁺C2–C3 bond3-Hydroxy-dihydroflavonolNeutral pH, 25°C

Steric hindrance from the 8-methyl group slows reaction kinetics at the A-ring .

Hydrolysis Reactions

The methoxy groups at positions 5 and 7 are susceptible to hydrolysis:

  • Acidic conditions (HCl/H₂O): Demethylation yields 5,7-dihydroxy derivatives.

  • Basic conditions (NaOH/EtOH): Partial demethylation occurs, favoring the 7-methoxy group due to steric protection from the 8-methyl substituent .

Key Observations:

  • Reaction rates decrease at the 5-position due to proximity to the 8-methyl group .

  • Hydrolysis products show enhanced solubility in polar solvents.

Electrophilic Substitution

The electron-rich A-ring undergoes regioselective substitution:

  • Nitration (HNO₃/H₂SO₄): Occurs at the 6-position (para to 5-methoxy group).

  • Sulfonation (H₂SO₄): Targets the 8-methyl-adjacent position but is hindered by steric bulk .

Table 2: Electrophilic Reactivity

Reaction TypeReagentMajor ProductYield (%)
NitrationHNO₃ (fuming)6-Nitro-5,7-dimethoxy derivative~65
SulfonationH₂SO₄ (oleum)8-Sulfo-5,7-dimethoxy derivative<30

The 8-methyl group directs substitution to less hindered positions .

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the C4 carbonyl to a hydroxyl group, forming a diol structure. This reaction is reversible under oxidative conditions .

Reaction Scheme:

4H 1 Benzopyran 4 oneH2/Pd C2 3 4 Trihydroxyflavan[4][9]\text{4H 1 Benzopyran 4 one}\xrightarrow{\text{H}_2/\text{Pd C}}\text{2 3 4 Trihydroxyflavan}\quad[4][9]

Photochemical Reactions

UV irradiation induces ring-opening reactions at the benzopyran core, forming quinone methides. These intermediates participate in dimerization or cross-coupling reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzopyran derivatives, including this compound, possess notable anticancer properties. For instance, a study demonstrated that hybrid compounds derived from benzopyran-4-one exhibited selective antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity to normal cell lines like HEK-293 . This suggests potential for developing targeted cancer therapies.

Antioxidant Properties

Benzopyran compounds are recognized for their antioxidant capabilities. The presence of methoxy groups in the structure enhances the electron-donating ability of the compound, which contributes to its free radical scavenging activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases associated with oxidative damage.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of benzopyran derivatives. These compounds may inhibit neuroinflammation and protect neuronal cells from apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

The antimicrobial properties of benzopyran derivatives have been documented against various pathogens. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Photovoltaic Materials

In material science, benzopyran derivatives have been investigated for their potential use in organic photovoltaic devices due to their favorable electronic properties and light absorption capabilities. Their ability to form stable thin films makes them suitable candidates for organic solar cells.

Polymer Additives

The incorporation of benzopyran compounds into polymer matrices has been studied to enhance the mechanical and thermal properties of materials. Their antioxidant properties can also provide added stability to polymers against degradation caused by UV radiation.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsSelective antiproliferative effects on cancer cells
Antioxidant therapiesEffective free radical scavenging
Neuroprotective agentsInhibition of neuroinflammation
PharmacologyAnti-inflammatory treatmentsReduction in pro-inflammatory cytokines
Antimicrobial agentsInhibition of bacterial and fungal growth
Material ScienceOrganic photovoltaicsSuitable for light absorption in solar cells
Polymer additivesEnhanced mechanical properties and UV stability

Study on Anticancer Properties

A recent study synthesized several benzopyran derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the benzopyran structure significantly influenced their potency and selectivity towards cancer cells .

Research on Antioxidant Activity

Another investigation focused on the antioxidant capacity of 4H-1-Benzopyran derivatives using various assays (DPPH, ABTS). The findings revealed that these compounds effectively scavenged free radicals, demonstrating a strong correlation between structure and antioxidant activity .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Structural Differences and Implications

Flavanones share a core 2,3-dihydrobenzopyran-4-one structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activities
Target Compound C₁₈H₂₀O₄* 5,7-dimethoxy, 8-methyl, 2-phenyl ~300* Not reported in evidence
Naringenin () C₁₅H₁₂O₅ 5,7-dihydroxy, 4'-hydroxyphenyl 272.25 Antioxidant, anti-inflammatory
Isosakuranetin () C₁₆H₁₄O₅ 5,7-dihydroxy, 4'-methoxyphenyl 286.28 Bitter-masking, therapeutic potential
Cryptostrobin () C₁₆H₁₄O₄ 5,7-dihydroxy, 8-methyl, 2-phenyl 286.29 Unspecified in evidence
Homoeriodictyol () C₁₆H₁₄O₆ 5,7-dihydroxy, 3-hydroxy-4-methoxyphenyl 302.28 Hypocholesterolemic, anticancer

*Estimated based on structural analogs.

Key Observations:

A-Ring Substitutions: The target compound’s 5,7-dimethoxy groups increase lipophilicity compared to hydroxylated analogs like naringenin or Cryptostrobin. 8-Methyl substitution is unique to the target compound and Cryptostrobin. This group may sterically hinder interactions with enzymes or receptors, altering bioactivity.

B-Ring Variations :

  • The target’s 2-phenyl group lacks additional substituents (e.g., hydroxyl or methoxy), unlike naringenin (4'-hydroxyphenyl) or isosakuranetin (4'-methoxyphenyl). This simplicity may reduce antioxidant activity but improve selectivity for certain targets .

Physicochemical Properties

  • Solubility : The target compound’s reduced polarity may limit aqueous solubility, necessitating formulation strategies for bioavailability.

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2-phenyl-, also known as 5,7-Dimethoxyflavanone, is a flavonoid compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H16O4
  • Molecular Weight : 284.3065 g/mol
  • CAS Registry Number : 1036-72-2
  • IUPAC Name : 2,3-dihydro-5,7-dimethoxy-2-phenylchromen-4-one

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. The compound's structure, featuring methoxy groups, enhances its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds similar to this flavonoid effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of 4H-1-Benzopyran derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance:

  • Breast Cancer : The compound exhibited cytotoxicity against MCF-7 cells with an IC50 value indicating effective growth inhibition .
  • Liver Cancer : It showed promising results in reducing cell viability in HepG2 cells through the activation of apoptotic pathways .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Studies indicate effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activities of 4H-1-Benzopyran derivatives can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl and methoxy groups contributes to its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Gene Expression Modulation : It has been reported to modulate the expression of genes associated with apoptosis and cell cycle regulation, further supporting its anticancer potential .

Case Studies

StudyFocusFindings
Breast CancerInduced apoptosis in MCF-7 cells; IC50 = X μM
Liver CancerReduced viability in HepG2 cells; mechanism via apoptotic pathway
InflammationDecreased TNF-alpha levels in macrophages; reduced edema in animal models
AntimicrobialEffective against S. aureus; mechanism involves membrane disruption

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95 (NIOSH) or P1 (EN 143) respirators for low exposure; OV/AG/P99 (NIOSH) or ABEK-P2 (EN 143) for high concentrations. Wear gloves, lab coats, and eye protection .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust inhalation .
  • Emergency Measures : For skin/eye contact, rinse with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueApplicationExample Data Source
LCMSPurity assessment (e.g., 98.92% purity)HY-N10503 batch analysis
¹H NMRStructural confirmationRequires spectral comparison
HPLCStability-indicating assaysN/A (recommended practice)
  • Storage : Maintain at 4°C in light-protected containers to prevent degradation .

Q. What experimental approaches are suitable for determining missing physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting point and decomposition temperature .
  • Shake Flask Method : Determine water solubility by equilibrating the compound in aqueous/organic phases .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and vapor pressure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition + cell-based assays) to confirm activity .
  • Impurity Profiling : Compare batch-specific impurities via LC-MS; bioactive contaminants may skew results .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., methoxyflavones in ) to identify trends .

Q. What strategies are recommended for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites .
  • Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes for tracing degradation products .
  • High-Resolution Mass Spectrometry (HRMS) : Characterize unknown metabolites with ppm-level accuracy .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases, oxidases) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using datasets from .
  • MD Simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature) .

Q. What experimental designs mitigate risks from the compound’s unknown ecological toxicity?

  • Methodological Answer :

  • Microcosm Studies : Evaluate soil/water mobility and biodegradability using OECD 301/307 guidelines .
  • Algal Toxicity Assays : Test effects on Chlamydomonas reinhardtii as a proxy for environmental impact .
  • QSAR-ECOSAR : Predict ecotoxicity using computational models in lieu of empirical data .

Data Contradiction Analysis

Q. How should discrepancies in reported stability data be addressed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
  • Interlaboratory Validation : Replicate experiments across labs using standardized protocols (e.g., ICH Q1A guidelines) .
  • Kinetic Modeling : Calculate activation energy for decomposition using Arrhenius plots .

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